[(1-ethyl-1H-pyrazol-5-yl)methyl]({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
(1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features two pyrazole rings, each substituted with different alkyl groups, connected via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine can be achieved through multi-step organic reactions. One possible route involves:
Formation of 1-ethyl-1H-pyrazole: This can be synthesized by reacting ethyl hydrazine with 1,3-diketones under acidic conditions.
Formation of 5-methyl-1-(propan-2-yl)-1H-pyrazole: This can be synthesized by reacting isopropyl hydrazine with 1,3-diketones under similar conditions.
Coupling Reaction: The two pyrazole derivatives can be coupled using a methylene bridge, typically through a nucleophilic substitution reaction involving a suitable methylene donor and a base.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction can lead to the formation of hydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and bases are commonly employed.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Hydropyrazoles.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in coordination chemistry and bioconjugation.
Medicine: Exploration as a pharmacophore in drug discovery, particularly for its potential anti-inflammatory and analgesic properties.
Industry: Use in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
5-methyl-1-(propan-2-yl)-1H-pyrazole: Another pyrazole derivative with different alkyl substitutions.
Pyrazole: The parent compound of the pyrazole family.
Uniqueness
(1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to its dual pyrazole structure with distinct alkyl substitutions, which may confer unique chemical and biological properties compared to simpler pyrazole derivatives.
Properties
Molecular Formula |
C14H23N5 |
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Molecular Weight |
261.37 g/mol |
IUPAC Name |
1-(2-ethylpyrazol-3-yl)-N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C14H23N5/c1-5-18-14(6-7-16-18)10-15-8-13-9-17-19(11(2)3)12(13)4/h6-7,9,11,15H,5,8,10H2,1-4H3 |
InChI Key |
QBIAQVKJNCNVMK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=C(N(N=C2)C(C)C)C |
Origin of Product |
United States |
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